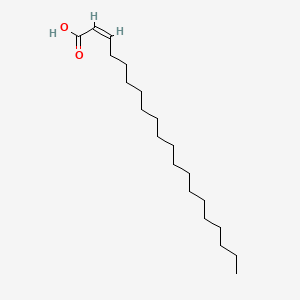

Eicosenoic acid, (Z)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Eicosensäure, Δ2-cis: ist eine α,β-ungesättigte Fettsäure. Diese Verbindung wird aus Süßwassermuscheln extrahiert und wurde auf ihre potenziellen medizinischen Anwendungen untersucht, insbesondere zur Verbesserung der Leberfunktion und zur Senkung des Blutzuckerspiegels bei diabetischen Ratten .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eicosensäure, Δ2-cis kann durch Extraktion und Reinigung aus natürlichen Quellen wie Süßwassermuscheln synthetisiert werden . Der Syntheseweg beinhaltet die Isolierung der Verbindung, gefolgt von Reinigungsprozessen, um einen Reinheitsgrad von über 98% zu erreichen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Eicosensäure, Δ2-cis beinhaltet die großtechnische Extraktion aus natürlichen Quellen, gefolgt von der Reinigung unter Verwendung von Techniken wie Kristallisation und Lösungsmittelextraktion. Die Verbindung wird dann für verschiedene Anwendungen zu einem kristallinen Feststoff verarbeitet .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eicosensäure, Δ2-cis durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Eicosensäure, Δ2-cis .

Wissenschaftliche Forschungsanwendungen

Eicosensäure, Δ2-cis hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Eicosensäure, Δ2-cis entfaltet seine Wirkung über verschiedene molekulare Zielstrukturen und Signalwege:

Lipidstoffwechsel: Die Verbindung beeinflusst den Lipidstoffwechsel, indem sie mit Enzymen interagiert, die an der Fettsäureoxidation und -synthese beteiligt sind.

Blutzuckerregulation: Es wurde gezeigt, dass sie den Blutzuckerspiegel senkt, indem sie die Insulinempfindlichkeit erhöht und die Glukoseaufnahme in die Zellen fördert.

Leberfunktion: Die Verbindung verbessert die Leberfunktion, indem sie oxidativen Stress reduziert und die Regeneration von Leberzellen fördert.

Wirkmechanismus

Delta2-cis Eicosenoic Acid exerts its effects through several molecular targets and pathways:

Lipid Metabolism: The compound influences lipid metabolism by interacting with enzymes involved in fatty acid oxidation and synthesis.

Blood Sugar Regulation: It has been shown to decrease blood sugar levels by enhancing insulin sensitivity and promoting glucose uptake in cells.

Liver Function: The compound improves liver function by reducing oxidative stress and promoting the regeneration of liver cells.

Vergleich Mit ähnlichen Verbindungen

Eicosensäure, Δ2-cis ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund ihrer spezifischen Struktur und biologischen Wirkungen einzigartig. Zu ähnlichen Verbindungen gehören:

Eicosensäure, Δ2-cis zeichnet sich durch ihre spezifische α,β-ungesättigte Struktur und ihre potenziellen medizinischen Anwendungen bei der Behandlung von Diabetes und zur Verbesserung des Lipidstoffwechsels aus .

Eigenschaften

IUPAC Name |

(Z)-icos-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKTURVKRGQNQD-HNENSFHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28933-89-3 |

Source

|

| Record name | Eicosenoic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028933893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxabicyclo[4.1.0]heptane, 1,5,5-trimethyl-](/img/new.no-structure.jpg)

![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)

![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)